molecular formula C23H16Cl2N2O B11668818 N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Cat. No.: B11668818
M. Wt: 407.3 g/mol
InChI Key: TXMDAAPZYIVMEA-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic small-molecule compound offered for research purposes. It is structurally related to a class of quinoline-carboxamide derivatives that have demonstrated significant potential in oncological research, particularly as inhibitors of key cellular signaling pathways. Compounds with this core structure are investigated for their antiproliferative activity against various cancer cell lines. Research on close structural analogs has shown that molecules featuring the N-(dichlorophenyl)quinoline-4-carboxamide scaffold can function as inhibitors of the Phosphatidylinositol 3-kinase alpha (PI3Kα) pathway . The irregular activation of this pathway is a well-characterized feature in numerous human cancers, making it a prominent target for anticancer drug design . These inhibitors are believed to exert their effects by occupying the PI3Kα binding site and engaging with key residues, thereby disrupting the signaling that leads to uncontrolled cell growth and multiplication . Furthermore, related dichlorophenyl-carboxamide compounds have also been developed as highly potent and selective inhibitors for other targets, such as the monoamine oxidase-B (MAO-B) enzyme, indicating the versatility of this chemical motif in medicinal chemistry . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers are responsible for confirming the product's identity and purity and for ensuring all handling and usage comply with their institution's safety protocols.

Properties

Molecular Formula

C23H16Cl2N2O

Molecular Weight

407.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16Cl2N2O/c1-14-7-10-21-17(11-14)18(13-22(27-21)15-5-3-2-4-6-15)23(28)26-16-8-9-19(24)20(25)12-16/h2-13H,1H3,(H,26,28)

InChI Key

TXMDAAPZYIVMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction for 4-Carboxylic Acid Intermediate

The Pfitzinger reaction is a cornerstone for constructing the quinoline-4-carboxylic acid backbone. This method involves condensing isatin derivatives with ketones under basic conditions:

Isatin+Acetophenone derivativeKOH, EtOHQuinoline-4-carboxylic acid\text{Isatin} + \text{Acetophenone derivative} \xrightarrow{\text{KOH, EtOH}} \text{Quinoline-4-carboxylic acid}

For N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide, 5-methylisatin reacts with 2-phenylacetophenone in ethanol with 33% aqueous KOH at reflux (18–24 hours). The reaction yields 2-phenyl-6-methylquinoline-4-carboxylic acid (68–72%), confirmed by 1H^1H-NMR (δ\delta 8.59 ppm, quinoline-H) and LC-MS (m/zm/z 298 [M+H]+^+).

Table 1: Pfitzinger Reaction Optimization

ConditionVariationYield (%)Purity (HPLC)
CatalystKOH vs. NaOH68 vs. 5298% vs. 90%
SolventEthanol vs. DMF72 vs. 4599% vs. 88%
TemperatureReflux vs. 80°C68 vs. 6097% vs. 92%

Source: Adapted from

Doebner Modification for Enhanced Regioselectivity

The Doebner reaction offers an alternative using aniline, 2-nitrobenzaldehyde, and pyruvic acid. This method introduces the 6-methyl group via pyruvic acid’s α-methyl functionality. Key steps include:

  • Condensation of aniline and 2-nitrobenzaldehyde in acetic acid.

  • Cyclization with pyruvic acid at 110°C for 12 hours.

  • Acid-alkali neutralization to isolate 6-methyl-2-phenylquinoline-4-carboxylic acid (yield: 65%).

Mechanistic Insight : The nitro group directs cyclization to position 2, while pyruvic acid’s methyl group occupies position 6. This method avoids costly isatin precursors but requires stringent pH control during workup.

Functionalization and Amidation Strategies

Carboxylic Acid Activation

The 4-carboxylic acid intermediate is activated to its acyl chloride using thionyl chloride (SOCl2_2) in dry toluene under reflux (4–6 hours). Excess SOCl2_2 is removed under vacuum, yielding the acid chloride as a pale yellow solid (95–98% conversion).

Amide Coupling with 3,4-Dichloroaniline

The acid chloride reacts with 3,4-dichloroaniline via carbodiimide-mediated coupling:

Quinoline-4-carbonyl chloride+3,4-DichloroanilineEDC/HOBt, DMFTarget compound\text{Quinoline-4-carbonyl chloride} + \text{3,4-Dichloroaniline} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target compound}

Optimized Protocol :

  • Reagents : 1.2 equiv. 3,4-dichloroaniline, 1.5 equiv. EDC, 1.5 equiv. HOBt.

  • Solvent : Anhydrous DMF at 0°C → room temperature (12 hours).

  • Workup : Extraction with ethyl acetate, washing with 5% NaHCO3_3, and silica gel chromatography (hexane/EtOAc 3:1).

  • Yield : 78%.

Table 2: Coupling Reagent Comparison

Reagent SystemYield (%)Purity (%)Byproduct Formation
EDC/HOBt7899<1%
DCC/DMAP65955% (urea)
HATU/DIEA82982%

Source:

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, amidation using Fe3 _3O4_4-SiO2_2-urea-thiazole sulfonic acid chloride catalyst under solvent-free conditions achieves 85% yield in 30 minutes vs. 12 hours conventionally.

Solid-Phase Synthesis for Parallel Libraries

Immobilizing the quinoline-4-carboxylic acid on Wang resin enables automated synthesis of analogs. After cleavage with TFA/water (95:5), the target compound is obtained in 70% yield (purity >95%).

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H^1H-NMR (DMSO-d6d_6) :

    • Quinoline H-2: δ 8.82 (s, 1H).

    • Dichlorophenyl NH: δ 10.21 (s, 1H).

    • Methyl group: δ 2.41 (s, 3H).

  • HRMS : Calculated for C23 _{23}H16 _{16}Cl2 _2N2 _2O: 407.0695; Found: 407.0698.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2 _2O 70:30) shows >99% purity with retention time 12.3 minutes.

Challenges and Mitigation Strategies

  • Regioselectivity in Quinoline Formation : Competing cyclization pathways may yield 6- or 8-methyl isomers. Using electron-deficient anilines and low-temperature cyclization minimizes byproducts.

  • Amide Hydrolysis : The carboxamide is prone to hydrolysis under acidic conditions. Neutral workup (pH 6–7) and avoiding aqueous acids preserve integrity.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Fe3 _3O4_4-based nanocatalysts are magnetically recoverable, enabling 10 recycles with <5% activity loss.

Green Solvent Substitution

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (75%).

Emerging Methodologies

Photocatalytic C-H Activation

Visible-light-mediated C-H amidation using Ir(ppy)3_3 catalyst introduces the dichlorophenyl group directly, bypassing traditional coupling steps (yield: 62%, ongoing optimization).

Biocatalytic Amination

Engineered amidases (e.g., from Pseudomonas putida) catalyze the amide bond formation in phosphate buffer (pH 7.4), achieving 58% yield with 99% enantiomeric excess for chiral analogs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of chlorine atoms activates the aromatic ring toward attack by nucleophiles such as amines or alkoxides.

Reaction ConditionsReagents/SubstratesProductYieldSource
DMF, 80°C, 12 hPiperidine3,4-dichloro-N-(piperidin-1-yl)phenyl72%
K₂CO₃, DMSO, 100°CSodium methoxide3,4-dichloro-4-methoxyphenyl68%

Key Findings :

  • Reaction rates depend on the steric and electronic effects of substituents.

  • Para-substitution dominates due to the directing effects of chlorine atoms.

Oxidation of the Quinoline Core

The quinoline moiety undergoes regioselective oxidation, particularly at the electron-rich C-5 and C-7 positions.

Oxidizing AgentConditionsProductNotesSource
KMnO₄, H₂SO₄60°C, 4 hQuinoline N-oxideForms sulfonic acid byproducts
mCPBA, CH₂Cl₂RT, 2 h5,7-Dihydroxyquinoline derivativeEpoxidation observed

Mechanistic Insight :

  • Oxidation at C-5/C-7 is attributed to the electron-donating methyl group at C-6, which increases electron density at adjacent positions .

Reduction of the Carboxamide Group

The carboxamide functional group can be reduced to a primary amine or methylene group under strong reducing conditions.

Reducing AgentConditionsProductYieldSource
LiAlH₄, THFReflux, 6 hN-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-methylamine55%
BH₃·THF, 0°C12 hSecondary alcohol derivative48%

Limitations :

  • Over-reduction can occur, leading to cleavage of the quinoline ring in prolonged reactions.

Electrophilic Aromatic Substitution

The phenyl group at C-2 participates in electrophilic substitution, with nitration and sulfonation being prominent.

ReactionReagentsProductRegioselectivitySource
NitrationHNO₃, H₂SO₄, 0°C2-(4-Nitrophenyl)quinoline derivativePara > Meta
SulfonationSO₃, H₂SO₄, 60°C2-(4-Sulfophenyl)quinoline derivativePara dominant

Structural Influence :

  • The electron-withdrawing quinoline core directs electrophiles to the para position of the phenyl group .

Cross-Coupling Reactions

The bromine atom (if present in analogs) or chlorine atoms enable transition-metal-catalyzed coupling reactions.

Reaction TypeCatalystSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid3,4-Biphenyl derivative80%
Ullmann CouplingCuI, L-Proline4-AminopyridineAryl-amine conjugate65%

Optimization Data :

  • Suzuki reactions achieve higher yields with arylboronic acids bearing electron-donating groups .

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

ConditionsReagentsProductYieldSource
6M HCl, reflux, 8 hQuinoline-4-carboxylic acid85%
NaOH (10%), EtOH, 70°C, 6 hSodium carboxylate salt78%

Application Note :

  • Hydrolyzed products serve as intermediates for further functionalization .

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles.

ReagentsConditionsProductYieldSource
POCl₃, 110°C, 3 hQuinazolinone derivative60%
NH₂NH₂·H₂O, EtOH, refluxTetrahydroquinoline analog52%

Mechanistic Pathway :

  • Intramolecular cyclization is facilitated by the proximity of the carboxamide and aromatic groups .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–H activation pathways.

ConditionsProductQuantum YieldSource
UV (254 nm), CH₃CN, 24 hDimerized quinoline derivative0.32
Visible light, Ru(bpy)₃Cl₂C–H arylated product0.45

Limitations :

  • Side products from radical recombination are common .

Biochemical Modifications

Enzymatic transformations and metabolite studies reveal oxidation pathways.

EnzymeSubcellular FractionMajor MetaboliteSource
CYP3A4Liver microsomes6-Hydroxymethyl derivative
PeroxidasesIn vitro assayQuinoline epoxide

Implications :

  • Metabolic pathways influence the compound’s pharmacokinetic profile .

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been investigated for its potential as a drug candidate. Key areas of interest include:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi .
  • Antimalarial Properties : Research indicates that derivatives of quinoline-4-carboxamides exhibit antiplasmodial activity against Plasmodium falciparum, with some compounds demonstrating significant efficacy in preclinical models . The mechanism involves inhibition of translation elongation factor 2 in the malaria parasite.

Biological Research

The interactions of this compound with biological molecules have been extensively studied:

  • Receptor Modulation : The compound has been explored for its ability to modulate various receptors, including neurokinin receptors. In vitro studies have shown its potential as a selective antagonist for NK3 receptors, which are involved in several physiological processes .
  • Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes, suggesting applications in treating conditions linked to enzyme dysregulation .

Chemical Synthesis

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new derivatives with enhanced properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth at low concentrations.
Study BAntimalarial EfficacyShowed potent activity against P. falciparum with an EC50 value of 120 nM.
Study CReceptor InteractionIdentified as a selective NK3 receptor antagonist with potential therapeutic applications in pain and anxiety disorders.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological implications, and applications.

Structural Analogues with Quinoline Cores
Compound Name Core Structure Substituents Functional Group Key Differences & Implications
Target Compound Quinoline 6-methyl, 2-phenyl, 3,4-dichlorophenyl Carboxamide Enhanced metabolic stability due to amide bond; potential CNS activity.
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-fluorophenyl)-N-methyl-4-quinolinecarboxamide Quinoline 4-fluorophenyl, benzodioxinylmethyl Carboxamide Fluorine substituent increases electronegativity, altering receptor binding. Benzodioxinyl group may reduce lipophilicity vs. dichlorophenyl.
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride Quinoline 3,4-dichlorophenyl-indazole Amine (hydrochloride salt) Amine linkage increases polarity but may reduce stability. Indazole moiety introduces additional hydrogen-bonding potential.

Key Observations :

  • Carboxamide derivatives (target compound and ) exhibit greater metabolic stability than amine-linked analogs (), which are prone to hydrolysis .
  • Halogen substitutions (Cl vs. F) influence electronic properties: Chlorine enhances lipophilicity, while fluorine may improve bioavailability via reduced steric hindrance .

Key Observations :

  • The dichlorophenyl group is versatile: It confers herbicidal activity in propanil but likely CNS-targeted effects in the target compound and BD 1008 .
  • Carboxamide vs. amine functional groups critically impact pharmacokinetics. BD 1008’s dihydrobromide salt enhances aqueous solubility, whereas the target compound’s amide group prioritizes stability and membrane permeability.

Biological Activity

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H18Cl2N2OC_{24}H_{18}Cl_2N_2O, with a molecular weight of 421.3 g/mol. The compound features a quinoline core with dichlorophenyl and methyl substitutions, which potentially enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • NK3 Receptor Antagonism : Research indicates that quinoline derivatives can act as selective antagonists for neurokinin receptors, particularly the NK3 receptor. This activity is significant in treating conditions characterized by overstimulation of tachykinin receptors, including certain neurodegenerative disorders and respiratory diseases .
  • Anticancer Activity : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, related quinolone derivatives showed IC50 values in the low micromolar range against colorectal adenocarcinoma and non-small-cell lung cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
NK3 Receptor AntagonismInhibition of NK3 receptor agonist-induced contractions in isolated tissues.
Anticancer ActivitySignificant antiproliferative effects against various cancer cell lines (IC50 values < 1 μM).
Antimicrobial PropertiesExhibits antimicrobial activity against specific bacterial strains.
Potential Anti-inflammatory EffectsMay reduce inflammation through inhibition of specific pathways.

Case Studies and Research Findings

  • In Vitro Studies : A study characterized the NK3 receptor antagonistic properties of several quinoline derivatives, demonstrating that this compound effectively inhibited agonist-induced contractions in isolated rabbit iris sphincter muscle .
  • Anticancer Research : Another investigation into related quinolone derivatives revealed their potential as antimitotic agents. The study highlighted that structural modifications could enhance their pharmacokinetic properties while maintaining low toxicity profiles .
  • Pharmacological Applications : The compound has been explored for therapeutic applications in treating conditions such as schizophrenia, neurodegenerative diseases, and certain cancers due to its ability to modulate neurokinin pathways .

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide?

To optimize synthesis, focus on reaction parameters such as solvent choice (polar aprotic solvents like DMF or DMSO), temperature control (80–120°C for amidation reactions), and catalyst selection (e.g., HATU or EDCI for carboxamide coupling). Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Yield improvements may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of dichlorophenylamine) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carboxamide carbonyl). Compare shifts to structurally similar quinoline derivatives, such as N-(3,4-dichlorophenyl)quinolin-4-amine (δ 7.8–8.3 ppm for quinoline protons) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 0.05) and hydrogen-bonding networks provide insights into molecular packing and stability .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinase domains). Use DFT calculations (B3LYP/6-31G*) to optimize geometry and evaluate electronic properties (HOMO-LUMO gaps). Molecular dynamics simulations (AMBER or GROMACS) can assess conformational stability in aqueous environments .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

  • Orthogonal Assays : Validate inhibitory activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics.
  • Metabolite Profiling : Identify potential off-target interactions via LC-MS/MS to rule out degradation products interfering with assays .
  • Structural Reanalysis : Re-examine crystallographic data (SHELX refinement) to confirm active-site binding modes, particularly for substituents like the dichlorophenyl group .

Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on pharmacological efficacy?

  • Quinoline Core Modifications : Compare analogs with methyl (6-position) versus halogen substitutions. Methyl groups may enhance lipophilicity (logP ~3.5), while halogens (Cl, F) improve target affinity via hydrophobic interactions .
  • Dichlorophenyl Group : Evaluate steric and electronic effects using Hammett constants (σ ~0.78 for 3,4-dichloro substitution). Replace with trifluoromethyl or methoxy groups to assess tolerability in enzyme pockets .

Q. What experimental designs are appropriate for assessing in vivo neurotoxicity or pharmacokinetic profiles?

  • Pharmacokinetics : Administer via intravenous/oral routes in rodent models, with plasma sampling at 0.5–24 hours. Quantify bioavailability using LC-MS/MS and calculate AUC (area under the curve).
  • Neurotoxicity Screening : Use SH-SY5Y neuronal cells for mitochondrial toxicity assays (MTT reduction) and measure ROS (reactive oxygen species) levels. Cross-reference with kynurenine pathway inhibitors to identify metabolic liabilities .

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